molecular formula C4H10Cl3N B193320 Bis(2-chloroethyl)amine hydrochloride CAS No. 821-48-7

Bis(2-chloroethyl)amine hydrochloride

Cat. No.: B193320
CAS No.: 821-48-7
M. Wt: 178.48 g/mol
InChI Key: YMDZDFSUDFLGMX-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)amine hydrochloride is a chemical compound with the molecular formula C₄H₁₀Cl₃N. It is a derivative of diethanolamine and is known for its cytotoxic properties. This compound is used as an intermediate in chemical synthesis and as a building block for piperazine derivatives .

Mechanism of Action

Target of Action

Bis(2-chloroethyl)amine hydrochloride, also known as mechlorethamine, primarily targets DNA within cells. It binds to the N7 nitrogen atom of guanine bases in DNA . This interaction is crucial as it disrupts the DNA structure, preventing proper replication and transcription, which is essential for cell division and function.

Mode of Action

Mechlorethamine acts as an alkylating agent. It introduces alkyl groups into the DNA molecule, leading to the formation of cross-links between DNA strands . These cross-links inhibit the separation of DNA strands, thereby blocking DNA synthesis and RNA transcription. Additionally, the alkylation can cause mispairing of nucleotides, leading to mutations .

Biochemical Pathways

The primary biochemical pathway affected by mechlorethamine is the DNA damage response pathway. The cross-linking and alkylation of DNA activate repair mechanisms, such as nucleotide excision repair and homologous recombination . .

Pharmacokinetics

Mechlorethamine exhibits rapid absorption and distribution when administered intravenously. It has a very short half-life of less than one minute due to its high reactivity and rapid metabolism . The compound is primarily excreted through the kidneys.

Result of Action

At the molecular level, mechlorethamine’s action results in DNA cross-linking, strand breaks, and mutations. These effects lead to the inhibition of DNA replication and transcription, ultimately causing cell death. At the cellular level, this results in the suppression of rapidly dividing cells, which is why mechlorethamine is effective in treating cancers like Hodgkin’s disease and lymphomas .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of mechlorethamine. It is highly reactive and can be inactivated by water and other nucleophiles. Therefore, it must be handled and stored under controlled conditions to maintain its stability and effectiveness .

: Chlormethine - Wikipedia : Mechlorethamine: Uses, Interactions, Mechanism of Action | DrugBank Online

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-chloroethyl)amine hydrochloride can be synthesized by reacting diethanolamine with thionyl chloride. The reaction typically involves the following steps :

  • Diethanolamine is dissolved in dichloroethane.
  • Thionyl chloride is added to the solution, forming a solid suspension.
  • The mixture is warmed to 50°C, dissolving the suspension and completing the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves the reaction of diethanolamine with thionyl chloride, followed by centrifugation and drying. The process releases sulfur dioxide and hydrochloric acid gases, which are scrubbed with sodium hydroxide solution .

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of this compound.

    Nucleophiles: Such as amines or alcohols, can react with the chlorine atoms.

Major Products Formed

Scientific Research Applications

Bis(2-chloroethyl)amine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethyl)methylamine hydrochloride
  • Tris(2-chloroethyl)amine hydrochloride
  • 2-Chloroethylamine hydrochloride
  • 2-Bromoethylamine hydrobromide
  • 3-Chloropropylamine hydrochloride

Uniqueness

Bis(2-chloroethyl)amine hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of piperazine derivatives and other chemical compounds. Its cytotoxic properties also make it significant in medical research, particularly in the study of chemotherapy agents .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride
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InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZDFSUDFLGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H10Cl3N
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DSSTOX Substance ID

DTXSID3052567
Record name Bis(2-chloroethyl)amine hydrochloride
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Molecular Weight

178.48 g/mol
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Physical Description

Off-white powder with an irritating odor; [Alfa Aesar MSDS]
Record name Bis(2-chloroethyl)amine hydrochloride
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CAS No.

821-48-7
Record name Bis(2-chloroethyl)amine hydrochloride
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Record name Bis(2-chloroethyl)amine hydrochloride
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Record name Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1)
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Record name Bis(2-chloroethyl)amine hydrochloride
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Record name Bis(2-chloroethyl)amine hydrochloride
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Record name BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Bis(2-chloroethyl)amine hydrochloride?

A1: The molecular formula of this compound is C4H10Cl2N+Cl-, and its molecular weight is 178.09 g/mol.

Q2: Are there efficient methods for synthesizing this compound?

A2: Yes, this compound can be synthesized from diethanolamine using thionyl chloride as the chlorinating agent and chloroform as the solvent []. This method is considered simple, economical, and environmentally friendly.

Q3: What spectroscopic data is available for identifying this compound?

A3: Infrared (IR) spectroscopy is commonly used to identify this compound []. Additionally, 1H NMR and mass spectrometry have also been used to verify the structure of this compound and its derivatives [, ].

Q4: What is this compound primarily used for?

A4: this compound is primarily used as an alkylating agent, especially in the synthesis of pharmaceuticals like nitrogen mustards [, , , , , , ] and other heterocyclic compounds [, , , , , ].

Q5: Can you describe how this compound acts as an alkylating agent?

A5: The two chloroethyl groups in this compound are susceptible to nucleophilic substitution. This allows it to react with nucleophilic groups in other molecules, leading to the formation of covalent bonds and alkylation of the target molecule.

Q6: What types of heterocyclic compounds can be synthesized using this compound?

A6: this compound is particularly useful in the synthesis of piperazine derivatives [, , , , ]. It has also been used to synthesize oxazolidine derivatives [].

Q7: Can this compound participate in multicomponent reactions?

A7: Yes, it can participate in three-component condensation reactions. For instance, it reacts with pyridin-2-one and potassium carbonate in dimethylformamide to yield N- and O-oxazolidinylethylation products of pyridin-2-one [].

Q8: How does microwave irradiation affect reactions involving this compound?

A8: Microwave irradiation can significantly accelerate reactions involving this compound. For example, the synthesis of N-aryl piperazine hydrochlorides from arylamines and this compound is significantly faster under microwave irradiation compared to conventional heating methods [].

Q9: Does this compound exhibit any unique physicochemical properties?

A9: Interestingly, this compound displays a sharp switching of its dielectric constant at 320 K, attributed to the dynamic changes of the (2-chloroethyl)ammonium cation between frozen and motional states []. This is associated with a structural phase transition in the molecular crystal.

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